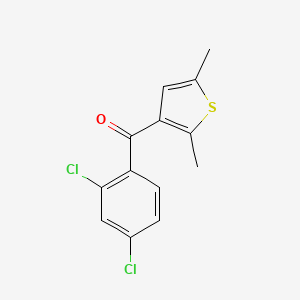
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the thiophene ring, making it a unique and interesting molecule for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dimethylthiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
作用機序
The mechanism of action of (2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .
類似化合物との比較
Similar Compounds
(3-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: Similar structure but with a single chlorine atom on the phenyl ring.
(2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: Contains an amino group on the thiophene ring and a single chlorine atom on the phenyl ring.
Uniqueness
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring and two methyl groups on the thiophene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
57248-27-8 |
|---|---|
分子式 |
C13H10Cl2OS |
分子量 |
285.2 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H10Cl2OS/c1-7-5-11(8(2)17-7)13(16)10-4-3-9(14)6-12(10)15/h3-6H,1-2H3 |
InChIキー |
XSQFPKZZMAONKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



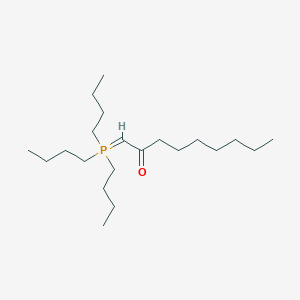

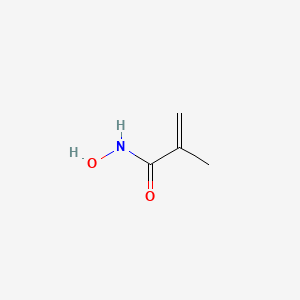
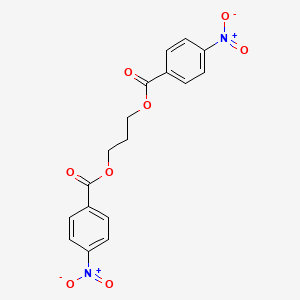

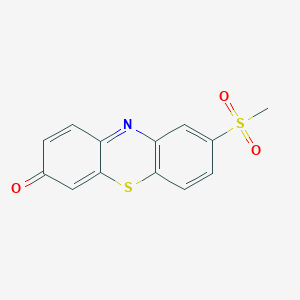
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

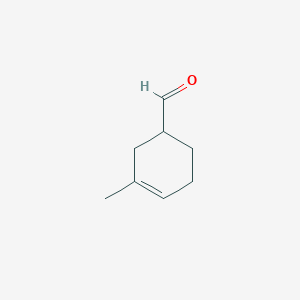
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
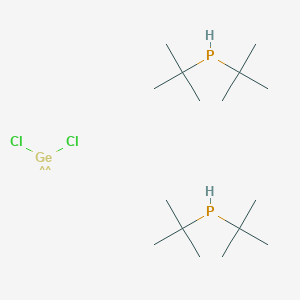
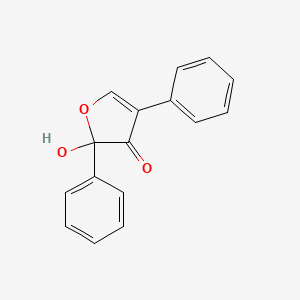
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
